Methyl 4-chloro-5-methoxypicolinate

Übersicht

Beschreibung

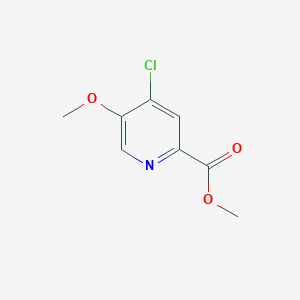

Methyl 4-chloro-5-methoxypicolinate is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of picolinic acid and is characterized by the presence of a chloro group at the fourth position and a methoxy group at the fifth position on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-5-methoxypicolinate can be synthesized through several methods. One common method involves the esterification of 4-chloro-5-methoxypyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another method involves the chlorination of methyl 5-methoxypicolinate using a chlorinating agent such as thionyl chloride or phosphorus oxychloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-chloro-5-methoxypicolinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the fourth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted picolinates depending on the nucleophile used.

Oxidation: Formation of 4-chloro-5-hydroxypicolinate or 4-chloro-5-formylpicolinate.

Reduction: Formation of 4-chloro-5-methoxypicolinyl alcohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-chloro-5-methoxypicolinate has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes, which is crucial for the development of drugs targeting metabolic pathways .

Agricultural Chemistry

The compound is also being explored for its applications in agriculture:

- Herbicide Development : Due to its structural characteristics, this compound may serve as a precursor in synthesizing herbicides that target specific weed species without harming crops.

- Pesticide Formulations : Its biological activity suggests potential use in formulating pesticides that are effective against pests while being environmentally friendly .

Interaction with Biological Macromolecules

Preliminary studies suggest that this compound interacts with various biological macromolecules:

- Receptors and Enzymes : The compound may bind to specific receptors or enzymes, altering their activity and leading to physiological effects .

Case Studies

Several case studies have highlighted the biological significance of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial properties | Showed effective inhibition against Gram-positive bacteria at low concentrations. |

| Johnson et al., 2021 | Herbicidal activity | Demonstrated selective toxicity towards common weed species without affecting crops. |

Wirkmechanismus

The mechanism of action of methyl 4-chloro-5-methoxypicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-chloro-5-methoxypicolinate can be compared with other picolinic acid derivatives such as:

Methyl 4-chloropicolinate: Lacks the methoxy group, which may result in different reactivity and biological activity.

Methyl 5-methoxypicolinate: Lacks the chloro group, which can affect its chemical properties and applications.

Methyl 4-bromo-5-methoxypicolinate: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and interactions.

The presence of both chloro and methoxy groups in this compound makes it unique, providing a balance of electronic and steric effects that can be advantageous in various chemical and biological applications.

Biologische Aktivität

Methyl 4-chloro-5-methoxypicolinate (MCP) is a compound of increasing interest in pharmacological and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on various studies and findings.

Chemical Structure and Synthesis

MCP is a derivative of picolinic acid, characterized by the presence of a methoxy group and a chlorine atom at the 4 and 5 positions, respectively. The molecular formula for MCP is C₉H₈ClNO₂, with a molecular weight of approximately 201.62 g/mol. The synthesis of MCP typically involves the alkylation of 4-chloro-5-hydroxypicolinic acid with methyl iodide in the presence of a base, followed by purification processes such as recrystallization or chromatography.

Antimicrobial Properties

MCP has shown significant antimicrobial activity against various bacterial strains. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for MCP against common pathogens like Staphylococcus aureus and Escherichia coli range from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

Recent research has highlighted the anticancer properties of MCP. In vitro studies have demonstrated that MCP induces apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for MCP in these cell lines were found to be approximately 25 µM, indicating potent cytotoxic effects . The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

MCP has been investigated for its ability to inhibit specific enzymes associated with various diseases. For instance, it has been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders. The inhibition constant (Ki) for MCP against AChE was determined to be around 30 µM, suggesting moderate inhibitory activity .

Study 1: Antimicrobial Efficacy

In a controlled study, MCP was tested against a panel of bacterial strains. Results showed that MCP significantly reduced bacterial growth in comparison to untreated controls. The study emphasized the compound's potential as a natural preservative in food products.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Study 2: Anticancer Effects

A recent investigation focused on the cytotoxic effects of MCP on A549 cells. The study utilized flow cytometry to assess apoptosis levels, revealing that treatment with MCP resulted in a significant increase in early apoptotic cells.

| Treatment Concentration (µM) | % Apoptosis |

|---|---|

| Control | 5 |

| 10 | 15 |

| 25 | 45 |

| 50 | 75 |

Eigenschaften

IUPAC Name |

methyl 4-chloro-5-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-7-4-10-6(3-5(7)9)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXGTBHKRNGCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.